2,3-dihydro-1H-inden-5-ylthiourea
Description
Contextual Significance of Thiourea (B124793) Derivatives in Chemical Science
Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of applications in chemical science. nih.govnih.gov Their versatility stems from the presence of the thione (C=S) and amine groups, which allow for a variety of chemical transformations and interactions. Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.gov They are also utilized as intermediates in the synthesis of various heterocyclic compounds. nih.gov The synthesis of thiourea derivatives is often straightforward, commonly involving the reaction of an amine with an isothiocyanate or carbon disulfide. organic-chemistry.org
Role of the 2,3-Dihydro-1H-indene Scaffold in Research
The 2,3-dihydro-1H-indene, or indane, scaffold is a bicyclic hydrocarbon that is a constituent of many natural and synthetic compounds. Its rigid, fused-ring structure provides a valuable template for the design of molecules with specific three-dimensional conformations. This structural feature is often exploited in medicinal chemistry to develop ligands for various biological targets. For instance, derivatives of 2,3-dihydro-1H-indene have been investigated for their potential in treating cancer and other diseases. mdpi.com The scaffold's lipophilic nature can also influence the pharmacokinetic properties of a drug candidate.
Scope and Research Trajectories for 2,3-dihydro-1H-inden-5-ylthiourea
The combination of the thiourea moiety and the 2,3-dihydro-1H-indene scaffold in this compound opens up several avenues for research. Given the known biological activities of thiourea derivatives, it is plausible that this compound could exhibit interesting pharmacological properties. A patent mentioning the related compound, 1-benzoyl-3-(2,3-dihydro-1H-inden-5-yl)thiourea, in the context of cancer treatment further supports this notion. google.com
Future research will likely focus on the synthesis and characterization of this compound and its derivatives. A probable synthetic route would involve the reaction of 5-aminoindan (B44798) with a suitable thiocarbonyl transfer reagent. Once synthesized, the compound's biological activity can be screened against various targets, including cancer cell lines and microbial pathogens. Furthermore, computational studies could be employed to predict its binding affinity to different receptors and enzymes, guiding further experimental work. The exploration of this compound is still in its early stages, but its structural features hold promise for the development of new molecules with valuable applications in science and medicine.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-inden-5-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c11-10(13)12-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJKDGGVANMBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385078 | |
| Record name | Thiourea, (2,3-dihydro-1H-inden-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117174-86-4 | |
| Record name | Thiourea, (2,3-dihydro-1H-inden-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2,3 Dihydro 1h Inden 5 Ylthiourea and Its Derivatives
General Synthesis Strategies for Thiourea (B124793) Compounds
The formation of the thiourea backbone can be achieved through several reliable and well-established chemical reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern of the final product.
The most common and straightforward method for preparing thiourea derivatives is the reaction between an amine and an isothiocyanate. mdpi.com This reaction is typically high-yielding and proceeds under mild conditions. The nucleophilic amine attacks the electrophilic carbon atom of the isothiocyanate group, forming the thiourea linkage. nih.gov This method is widely applicable for creating a diverse range of mono-, di-, and trisubstituted thioureas. mdpi.com
The general reaction is as follows: R-N=C=S + R'-NH₂ → R-NH-C(S)-NH-R'
Key features of this pathway include:
Versatility: A wide variety of commercially available or easily synthesized amines and isothiocyanates can be used, allowing for extensive structural diversity. nih.govnih.gov
Efficiency: The reactions are often quantitative and can be performed at room temperature. nih.govnih.gov
Atom Economy: The reaction is an addition reaction with no byproducts, making it an atom-economical process. organic-chemistry.org
Alternative reagents have been developed to handle cases where isothiocyanates are unstable or unavailable. For instance, N,N'-di-Boc-substituted thiourea can act as a mild thioacylating agent when activated. organic-chemistry.org Another approach utilizes the bench-stable solid reagent (Me₄N)SCF₃, which rapidly converts primary amines to isothiocyanates in situ, followed by reaction with another amine to form unsymmetrical thioureas. acs.org Mechanochemical methods, using ball milling, have also been employed for the solvent-free synthesis of thioureas from amines and isothiocyanates or from amines and carbon disulfide. nih.gov
Table 1: Examples of Isothiocyanate-Mediated Thiourea Synthesis
| Amine | Isothiocyanate | Product | Conditions | Reference |
|---|---|---|---|---|
| (1R,2R)-Diaminocyclohexane | 1,3,5-Trifluoro-2-isothiocyanatobenzene (2.1 equiv) | 1,1′-[(1R,2R)-Cyclohexane-1,2-diyl]bis[3-(2,4,6-trifluorophenyl)thiourea] | THF, Room Temp, 18h | nih.gov |
| Primary Amines | Carbamoyl-protected isothiocyanates | N,N′-diprotected guanidines (via thiourea intermediate) | Reaction with Burgess reagent | organic-chemistry.org |
| Primary Amines | (Me₄N)SCF₃ (Isothiocyanate precursor) | Unsymmetrical Thioureas | Room Temperature | acs.org |
Thiourea and its derivatives can undergo condensation reactions with carbonyl compounds, particularly ketones, to form various heterocyclic systems. A notable example is the Hantzsch thiazole (B1198619) synthesis, which traditionally uses α-haloketones. However, methods have been developed that avoid the use of lachrymatory α-haloketones. rsc.orgrsc.org
One such method involves the reaction of N-substituted thioureas with ketones in the presence of an acid (like HCl or HBr) and dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.org This one-pot synthesis can yield N-alkyl-1,3-thiazol-2-amines and 3-alkyl-1,3-thiazolimines. The proposed mechanism involves the enolization of the ketone and activation of the thiourea sulfur by DMSO. rsc.orgresearchgate.net The cyclization typically occurs between the sulfur atom of the thiourea and the α-carbon of the ketone, and the nitrogen atom and the carbonyl carbon. rsc.org
The reaction outcome is influenced by the structure of the starting materials and the reaction conditions. researchgate.netresearchgate.net For example, the reaction between N-phenylthiourea and acetone (B3395972) in a DMSO-HCl mixture does not yield the expected thiazole but instead produces a thiadiazole derivative. rsc.org
Thiourea moieties can participate in intramolecular cyclization reactions to form a wide array of heterocyclic compounds. These reactions are often key steps in the synthesis of complex molecules with significant biological activity. The reactivity of the acyl thiourea scaffold, with its C=O, C=S, and N-H functional groups, allows for various organic transformations into other desirable heterocyclic systems. researchgate.net
Chiral thiourea catalysts have been effectively used to promote enantioselective intramolecular cyclizations. For example, a chiral thiourea-catalyzed intramolecular Michael-type cyclization has been developed for the synthesis of chiral 3-nitro-4-chromanones with high diastereoselectivities and enantioselectivities. rsc.orgrsc.org In this type of reaction, the thiourea catalyst activates the substrate through hydrogen bonding, facilitating the cyclization process in a stereocontrolled manner. rsc.org
Another example is the intramolecular cyclization of O-Nitro urea (B33335)/thiourea to produce 3,4-dihydroisoquinolin-1(2H)-one motifs, which are present in many natural products. researchgate.net These reactions highlight the utility of the thiourea group as a reactive handle for constructing complex cyclic architectures.
Synthesis of 2,3-dihydro-1H-inden-5-ylthiourea Analogues
The indane framework is a privileged scaffold found in numerous biologically active compounds. nih.gov The synthesis of thiourea derivatives incorporating this moiety is of considerable interest for drug discovery.
A direct and efficient method for synthesizing aryl thiourea derivatives of indane involves the reaction of an aminoindane with an appropriate aryl isothiocyanate. nih.govresearchgate.net Specifically, a series of 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl thiourea derivatives has been synthesized by reacting 2,3-dihydro-1H-inden-1-amine with various aryl isothiocyanates. nih.govresearchgate.net
This synthesis is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) and may be facilitated by a base catalyst, such as N,N-diisopropylethylamine (DIPEA, or Hünig's base), under reflux conditions. nih.govresearchgate.net The resulting compounds are then purified and characterized using standard spectroscopic methods.
Table 2: Synthesis of 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl Thiourea Derivatives
| Reactant 1 | Reactant 2 (Aryl Isothiocyanate) | Catalyst | Product | Reference |
|---|---|---|---|---|
| 2,3-dihydro-1H-inden-1-amine | Phenyl isothiocyanate | Hünig's base | 1-(2,3-dihydro-1H-inden-1-yl)-3-phenylthiourea | nih.govresearchgate.net |
| 2,3-dihydro-1H-inden-1-amine | 4-Chlorophenyl isothiocyanate | Hünig's base | 1-(4-Chlorophenyl)-3-(2,3-dihydro-1H-inden-1-yl)thiourea | nih.govresearchgate.net |
| 2,3-dihydro-1H-inden-1-amine | 4-Methoxyphenyl isothiocyanate | Hünig's base | 1-(2,3-dihydro-1H-inden-1-yl)-3-(4-methoxyphenyl)thiourea | nih.govresearchgate.net |
This methodology provides a reliable route to a library of indane-bearing thiourea compounds, allowing for the exploration of structure-activity relationships by varying the substituents on the aryl ring. researchgate.net
The development of asymmetric syntheses to produce enantiomerically pure compounds is a major goal in modern chemistry, particularly for pharmaceuticals. Chiral thioureas have emerged as powerful organocatalysts that can induce stereoselectivity through bifunctional activation, utilizing hydrogen bonding to organize reactants in a chiral environment. nih.govrsc.org
In the context of indene-thiourea scaffolds, research has focused on asymmetric reactions involving indanone derivatives. A significant strategy involves the use of bifunctional thiourea catalysts for asymmetric [3+2] annulation reactions of 2-isothiocyanato-1-indanones with various olefins. nih.govbeilstein-journals.org This approach has been successful in constructing chiral dispiro[indene-pyrrolidine-pyrimidine] compounds in high yields and with excellent stereoselectivities (up to >99% ee). nih.govbeilstein-journals.org
The reaction mechanism involves a Michael addition/cyclization cascade. The chiral bifunctional thiourea catalyst simultaneously activates the indanone substrate (via the isothiocyanate group) and the olefin partner, controlling the stereochemical outcome of the reaction. nih.gov This method provides direct access to complex, chiral indanone-derived spirobarbiturates and other heterocyclic systems that are difficult to obtain through other synthetic routes. beilstein-journals.org The versatility of this approach has been demonstrated through gram-scale synthesis and one-pot three-component reactions, confirming its practical utility. nih.govbeilstein-journals.org
Protecting Group Strategies in the Synthesis of Indene-Thiourea Derivatives
In the multi-step synthesis of complex molecules like indene-thiourea derivatives, protecting groups are crucial for preventing unwanted side reactions at sensitive functional groups. The choice of a suitable protecting group is dictated by its stability to the reaction conditions employed in subsequent steps and the ease of its removal without affecting other parts of the molecule.
Commonly used protecting groups for amines, a key functional group in the precursors to thioureas, include the Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups. youtube.com The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) and is stable to a wide range of non-acidic conditions, but it is easily removed with acids like trifluoroacetic acid (TFA). youtube.com The Cbz group, on the other hand, is introduced using benzyl (B1604629) chloroformate and is cleaved by catalytic hydrogenolysis. youtube.com
In the context of synthesizing indene-thiourea derivatives, a protecting group strategy might be employed to temporarily mask a reactive amine on the indene (B144670) core or another part of a more complex reactant. This allows for the selective formation of the thiourea moiety. The selection of the protecting group would need to consider its compatibility with the thiourea formation step, which often involves isothiocyanates.
The strategic use of protecting groups can significantly influence the stereochemical outcome of a reaction. For instance, the nature of a remote protecting group on a C-3 alcohol has been shown to dramatically affect the stereoselectivity of α-bromination in lactone systems. imperial.ac.uk This principle of remote stereochemical control by protecting groups could be a valuable tool in the synthesis of stereochemically defined indene-thiourea derivatives.
A robust synthesis of a dipalmitate was achieved by converting a hydroxyl group into a tert-butyldiphenylsilyl (TBDPS) ether, a bulky protecting group, followed by further synthetic manipulations and eventual deprotection. researchgate.net Such silyl (B83357) ethers are known for their stability and selective removal under specific conditions, offering another layer of strategic flexibility in complex syntheses.
Derivatization Strategies and Heterocyclic System Formation
The thiourea functional group in this compound is a versatile handle for further chemical transformations, allowing for the synthesis of a wide array of derivatives and the construction of complex heterocyclic systems.
Thiosemicarbazones are a well-studied class of compounds with diverse biological activities. nih.govnih.gov They are typically synthesized through the condensation reaction between a thiosemicarbazide (B42300) and an aldehyde or ketone. nih.gov In the context of the indene core, this compound can be converted to the corresponding thiosemicarbazide, which can then be reacted with various aldehydes and ketones to yield a library of indene-containing thiosemicarbazone derivatives.
For example, a general method involves stirring a solution of a substituted thiosemicarbazide with an aldehyde derivative in a solvent like methanol (B129727) at room temperature. nih.gov The resulting thiosemicarbazone often precipitates from the reaction mixture and can be purified by simple filtration. nih.gov
A study on the synthesis of 22 novel thiosemicarbazone derivatives (3a-y) highlights the straightforward nature of this condensation reaction. nih.gov Although the specific starting materials were not this compound, the synthetic principle is directly applicable.
The introduction of the indene moiety onto the thiosemicarbazone scaffold could lead to novel compounds with unique properties. The table below illustrates a hypothetical set of reactants that could be used to generate such derivatives.
| Indene-derived Thiosemicarbazide | Aldehyde/Ketone Reactant | Resulting Thiosemicarbazone Derivative |
| 2,3-dihydro-1H-inden-5-ylthiosemicarbazide | Benzaldehyde | (E)-2-((2,3-dihydro-1H-inden-5-yl)carbamothioyl)-N-phenylhydrazine-1-carboximidoyl chloride |
| 2,3-dihydro-1H-inden-5-ylthiosemicarbazide | Acetone | 2-(1-(2,3-dihydro-1H-inden-5-yl)hydrazinyl)-2-thioxoacetamide |
| 2,3-dihydro-1H-inden-5-ylthiosemicarbazide | 4-Hydroxybenzaldehyde | (E)-N-((4-hydroxyphenyl)methylene)-2-((2,3-dihydro-1H-inden-5-yl)amino)hydrazine-1-carbothioamide |
The thiourea functional group is an excellent precursor for the synthesis of various fused heterocyclic systems. The presence of nitrogen and sulfur atoms allows for a range of cyclization reactions to form five-, six-, or seven-membered rings fused to the indene core.
Thiourea derivatives can act as catalysts or key intermediates in the formation of heterocyclic compounds. chim.it For instance, thiourea catalysis can facilitate the synthesis of N-heterocyclic compounds like tetrahydro-β-carbolines and 1,4-dihydropyridines. chim.it This catalytic activity often relies on the ability of the thiourea to form hydrogen bonds, thereby activating the substrates. chim.it
In a synthetic context, the thiourea moiety of an indene derivative can react with bifunctional reagents to construct a new ring. For example, reaction with α-haloketones can lead to the formation of thiazole rings, while reaction with α,β-unsaturated carbonyl compounds could potentially yield pyrimidine-like structures after cyclization and subsequent reactions.
The formation of a formal azomethine ylide, stabilized by a hydrogen bond with a thiourea catalyst, has been proposed as a key step in certain [3+2] cycloaddition reactions to form pyrrolidines. chim.it Applying this strategy to an indene-thiourea derivative could lead to novel spirocyclic or fused pyrrolidine (B122466) systems.
Green Chemistry Approaches in Indene-Thiourea Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ejcmpr.com These principles are increasingly being applied to the synthesis of thiourea derivatives to develop more environmentally benign and efficient methods.
One green approach involves the use of deep eutectic solvents (DESs) as both a catalyst and a reaction medium. rsc.org A system of choline (B1196258) chloride and tin(II) chloride has been shown to be effective for the synthesis of monosubstituted thioureas from thiourea itself, with the DES being recoverable and reusable for multiple cycles. rsc.org This method avoids the use of volatile and often toxic organic solvents.
Another sustainable strategy is the use of water as a solvent and solar energy as the energy source. researchgate.net The synthesis of symmetrical N,N'-disubstituted thioureas has been successfully achieved by reacting primary amines with carbon disulfide in water under sunlight, without the need for a catalyst. researchgate.net This method is not only environmentally friendly but also energy-saving. researchgate.net
The use of cyrene, a bio-based solvent, has been reported as a green alternative to traditional solvents like THF for the one-pot synthesis of nitro N,N'-diaryl thioureas in nearly quantitative yields. nih.gov
Furthermore, multicomponent reactions (MCRs) represent a green synthetic strategy by combining three or more reactants in a single pot to form a complex product, thereby reducing the number of synthetic steps and waste generation. rasayanjournal.co.in Designing an MCR for the synthesis of this compound could significantly improve the efficiency and sustainability of its production.
The table below summarizes some green chemistry approaches applicable to the synthesis of thiourea derivatives.
| Green Chemistry Approach | Key Features | Potential Application to Indene-Thiourea Synthesis |
| Deep Eutectic Solvents (DES) rsc.org | Recyclable catalyst and medium, avoids volatile organic solvents. | Synthesis of this compound using a DES system. |
| Solar Energy in Water researchgate.net | Uses renewable energy and a benign solvent, catalyst-free. | Reaction of 5-aminoindan (B44798) with a thiocarbonyl source in water under sunlight. |
| Bio-based Solvents nih.gov | Replaces petroleum-based solvents with renewable alternatives. | Utilizing cyrene as a solvent for the synthesis of indene-thiourea. |
| Multicomponent Reactions (MCRs) rasayanjournal.co.in | One-pot synthesis, high atom economy, reduced waste. | A one-pot reaction of 5-aminoindan, a thiocarbonyl source, and another component to directly form a derivatized indene-thiourea. |
Advanced Spectroscopic and Structural Characterization of 2,3 Dihydro 1h Inden 5 Ylthiourea and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
X-ray Powder Diffraction (XRPD) Analysis
X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to analyze the microstructure of polycrystalline materials. Current time information in Bangalore, IN. It provides a unique fingerprint of the crystalline phases present in a sample. The analysis of an XRPD pattern yields information on peak position, intensity, width, and shape, which collectively reveal details about the crystal structure, lattice parameters, and phase purity of the material. orientjchem.org
In the context of 2,3-dihydro-1H-inden-5-ylthiourea, an XRPD analysis would be crucial for identifying its crystalline form(s). The resulting diffraction pattern, a plot of X-ray intensity versus the diffraction angle (2θ), would be compared against standard databases or data from single-crystal X-ray diffraction to confirm the structure and identify any crystalline impurities. researchgate.net For instance, a study on the synthesis of thiourea (B124793) reported its characterization using XRPD, confirming the identity of the as-synthesized substance. researchgate.net
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 45 |
| 15.5 | 5.71 | 100 |
| 20.8 | 4.27 | 78 |
| 25.1 | 3.54 | 60 |
| 30.5 | 2.93 | 33 |
| This table presents hypothetical XRPD data for illustrative purposes. |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The supramolecular architecture of thiourea derivatives is predominantly governed by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. rsc.org The thiourea moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sulfur atom), facilitating the formation of robust and predictable hydrogen-bonding motifs. nih.gov
In N,N′-disubstituted thioureas, the most common hydrogen-bonding pattern involves the formation of a centrosymmetric dimer through a pair of N-H···S hydrogen bonds, creating a characteristic R²₂(8) graph set motif. dntb.gov.uaresearchgate.net Additionally, intramolecular hydrogen bonds can occur, particularly when suitable acceptor groups are present on the substituents. nih.gov The presence and nature of these hydrogen bonds significantly influence the crystal packing and physical properties of the compounds. researchgate.net
For this compound, it is anticipated that the primary intermolecular interaction would be the formation of N-H···S hydrogen-bonded dimers. The specific bond distances and angles would be determined through single-crystal X-ray diffraction analysis. A representative table of hydrogen bond geometries for a related arylthiourea derivative is provided below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···S | 0.86 | 2.55 | 3.39 | 168 |
| N-H···O | 0.86 | 2.10 | 2.85 | 145 |
| This table contains example data for hydrogen bonds in thiourea derivatives. nih.gov |
Polymorphism Studies in Indene-Thiourea Systems
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the fields of materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. Symmetrically substituted thiourea derivatives are known to be susceptible to polymorphism, largely due to the conformational flexibility around the C-N bonds of the thiourea backbone. nih.gov
Studies on various thiourea derivatives have revealed the existence of different conformers, such as trans-trans, cis-trans, and cis-cis configurations, which can lead to different packing arrangements and, consequently, polymorphism. Current time information in Bangalore, IN. For example, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea have been identified, each crystallizing in a different space group and exhibiting distinct hydrogen bonding patterns.
While specific studies on the polymorphism of this compound have not been reported in the reviewed literature, it is plausible that this compound could exhibit polymorphic behavior. An investigation into its polymorphism would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates) and characterization of the resulting solid forms by techniques such as XRPD, differential scanning calorimetry (DSC), and single-crystal X-ray diffraction.
| Polymorph | Crystal System | Space Group | Key Hydrogen Bond Motif |
| Form I | Monoclinic | P2₁/c | N-H···S Dimers |
| Form II | Orthorhombic | Pbca | N-H···N Chains |
| This table provides a hypothetical example of polymorphic data for a thiourea derivative. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. orientjchem.org It provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. nih.gov
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the electronic transitions within its chromophoric groups. The thiocarbonyl group (C=S) in thiourea derivatives typically shows a maximum absorption band around 290 nm. researchgate.net The substituted benzene (B151609) ring of the indene (B144670) moiety will also contribute to the UV spectrum, with absorptions arising from π→π* transitions.
The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values can be influenced by the solvent and the substitution pattern on the aromatic ring. While the UV-Vis spectrum for this compound is not available in the literature surveyed, a representative dataset for related N-acyl thiourea derivatives is presented below.
| Chromophore | Electronic Transition | Typical λmax (nm) |
| C=O | n→π | ~280 |
| C=S | n→π | ~290 |
| Aromatic Ring | π→π* | 200-280 |
| This table shows typical UV-Vis absorption data for chromophores found in related thiourea derivatives. researchgate.net |
Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands, providing a more detailed analysis of the electronic environment of the chromophores. nih.gov
Theoretical and Computational Chemistry Investigations of 2,3 Dihydro 1h Inden 5 Ylthiourea
Quantum Chemical Calculations
Quantum chemical calculations are essential tools for understanding the geometric and electronic structure of molecules. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. For 2,3-dihydro-1H-inden-5-ylthiourea, DFT studies would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, calculations of vibrational frequencies, thermodynamic properties, and various electronic parameters would be performed. The choice of functional and basis set is crucial in DFT calculations and would be selected based on the desired accuracy and computational cost.
HOMO-LUMO Analysis and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A large HOMO-LUMO gap generally implies high stability and low reactivity. nih.gov Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electron-rich areas, likely around the sulfur and nitrogen atoms of the thiourea (B124793) group, and any electron-deficient regions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis can quantify the strength of interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugation and charge transfer effects that contribute to molecular stability. researchgate.net
Chemical Reactivity Descriptors
Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
These descriptors provide a quantitative framework for comparing the reactivity of different molecules.
Conformational Analysis of Indene-Thiourea Systems
The this compound molecule possesses several rotatable bonds, leading to the possibility of multiple conformations. A conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. beilstein-journals.orgmarmara.edu.trnih.gov Such studies often employ computational methods to calculate the relative energies of different spatial arrangements. ugm.ac.id
The successful generation of a detailed and scientifically accurate article on the theoretical and computational chemistry of this compound is contingent upon the existence of peer-reviewed research that has specifically investigated this molecule. At present, a thorough search of scientific databases has not yielded such specific studies. Therefore, while the framework for such an analysis is well-established within computational chemistry, the application of these methods to this compound remains an open area for future research.
Medicinal Chemistry and Drug Design Principles Involving 2,3 Dihydro 1h Inden 5 Ylthiourea Scaffolds
Hit-to-Lead Identification and Optimization Strategies
Once a hit compound containing the indene-thiourea core is identified, structural refinement is undertaken to boost its biological activity (potency) and its ability to interact with the intended target over other proteins (selectivity). A study on 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl thiourea (B124793) derivatives, close analogs of the title compound, demonstrated that systematic modifications can lead to significant gains in activity. nih.govresearchgate.net For instance, the nature and position of substituents on the aryl ring attached to the thiourea group can be altered. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its ability to form key interactions, such as hydrogen bonds or hydrophobic contacts, within the target's binding site. nih.gov This process of refining the structure is essential for transforming a modestly active hit into a potent lead compound. rsc.org
Rational drug design relies heavily on understanding the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. nih.govherts.ac.uk For the indene-thiourea scaffold, SAR studies involve synthesizing a series of related compounds and comparing their activities.
In a series of 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl thiourea derivatives, researchers synthesized compounds with different substituents on the aryl ring to probe their antioxidant potential. nih.govresearchgate.net The findings revealed that specific substitutions significantly influenced the activity. For example, compounds with a hydroxyl group (an electron-donating group) on the phenyl ring showed notable antioxidant activity. This suggests that the presence and position of hydrogen bond donors on the aryl moiety are critical for the observed biological effect. nih.gov
The table below summarizes the antioxidant activity of selected 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl thiourea derivatives, illustrating the SAR for this class of compounds.
| Compound ID | Aryl Substituent (R) | Antioxidant Activity (DPPH Radical Scavenging) |
| 4b | 4-hydroxyphenyl | Potent |
| 4g | 3-ethoxyphenyl | Potential |
| 4h | 4-ethoxyphenyl | Potential |
| 4i | 2-hydroxyphenyl | Potent |
| Data derived from a study on antioxidant activities of indan-yl-thiourea derivatives. nih.govresearchgate.net |
This systematic analysis allows medicinal chemists to build a model of the pharmacophore—the essential structural features required for activity—and to design new analogs with predicted improvements in potency. researchgate.netnih.gov
Modern lead optimization is frequently aided by computational methods that predict how a molecule will behave, thereby reducing the number of compounds that need to be synthesized and tested. nih.govnih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are integral to this process.
For 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea (B33335)/thiourea derivatives, molecular docking studies were used to understand how these molecules might interact with specific enzymes. nih.govresearchgate.net The studies simulated the binding of these compounds to the active site of protein tyrosine kinase (2HCK), revealing that the thiourea linker and specific aryl substituents could form strong hydrogen bonds with key amino acid residues like ARG 160. nih.govresearchgate.net Furthermore, in silico ADMET and QSAR analyses were performed to ensure that the designed compounds possessed drug-like properties and were within acceptable toxicity limits. nih.gov These computational tools provide valuable insights that guide the rational design of more effective and safer molecules. nih.gov
Exploration of Indene-Thiourea Derivatives as Potential Therapeutic Scaffolds
The thiourea functional group is recognized for its wide range of biological activities and its ability to interact with various biological targets through hydrogen bonding and coordination with metal ions. biointerfaceresearch.com When incorporated into a rigid scaffold like 2,3-dihydro-1H-indene, it creates a molecule with a defined three-dimensional shape that can be tailored to fit specific biological receptors or enzyme active sites.
Derivatives of indene-thiourea have been investigated for several therapeutic applications. For example, a series of 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl thioureas were found to be potent antioxidants and inhibitors of the 2HCK enzyme, suggesting their potential in conditions involving oxidative stress or abnormal kinase activity. nih.govresearchgate.net The thiourea scaffold itself is a key component in compounds designed as enzyme inhibitors and anticancer agents. biointerfaceresearch.comnih.gov The combination of the indene (B144670) core with the versatile thiourea moiety makes this class of compounds a promising scaffold for developing novel therapeutics against various diseases. nih.gov
Design of Analogs with Modified Molecular Properties
In the case of the 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl thiourea series, the introduction of hydroxyl (-OH) and ethoxy (-OCH2CH3) groups onto the aryl ring not only influenced antioxidant activity but also altered properties like polarity and hydrogen bonding potential. nih.gov These modifications are critical for optimizing a compound's pharmacokinetic profile, including how it is absorbed by the body and reaches its intended target. The goal is to achieve a balance of properties that maximizes therapeutic efficacy while minimizing potential liabilities.
Combinatorial Chemistry Approaches in Compound Library Generation
Combinatorial chemistry provides a powerful set of techniques for rapidly synthesizing a large number of different but structurally related molecules, known as a compound library. nih.gov This approach is particularly useful for exploring the SAR of a new scaffold. The solid-phase mix-and-split synthesis method is a common strategy to generate vast arrays of compounds efficiently. nih.govresearchgate.net
For the 2,3-dihydro-1H-inden-5-ylthiourea scaffold, a combinatorial library could be generated to explore a wide range of chemical diversity. The synthesis could begin with 2,3-dihydro-1H-inden-5-amine attached to a solid support. This core structure could then be reacted with a diverse collection of isothiocyanates (R-N=C=S), where 'R' represents a variety of different chemical groups. Each reaction vessel would contain a different isothiocyanate, leading to the creation of a library of unique indene-thiourea derivatives. This library could then be screened for activity against multiple biological targets, accelerating the discovery of new hit compounds. biointerfaceresearch.com
Advanced Applications and Future Research Directions
Supramolecular Chemistry and Crystal Engineering with Indene-Thiourea Motifs
Design of Hydrogen-Bonded Architectures
The N-H protons of the thiourea (B124793) group in 2,3-dihydro-1H-inden-5-ylthiourea are excellent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. nih.gov This dual functionality allows for the formation of predictable and stable hydrogen-bonding motifs, such as the common head-to-tail chains or dimeric structures observed in many thiourea derivatives. researchgate.net The presence of the indene (B144670) ring can sterically guide the self-assembly process, potentially leading to the formation of more complex and unique three-dimensional networks. nih.gov
The design of these architectures is crucial for the development of new materials with specific properties, such as porous solids for gas storage or separation. The interplay between the strong N-H···S hydrogen bonds of the thiourea units and weaker C-H···π interactions involving the indene rings can be exploited to fine-tune the crystal packing and, consequently, the material's properties. nih.gov
Role as Proligands for Metal Cation/Anion Complexation
The thiourea group is not only a key player in hydrogen bonding but also an effective ligand for coordinating with metal ions and binding anions. nih.govnih.gov The sulfur atom of this compound can act as a soft donor, showing a strong affinity for soft metal cations. This makes it a valuable proligand in coordination chemistry, with potential applications in catalysis and sensing.
Furthermore, the two N-H groups of the thiourea moiety can act in concert to bind anions through hydrogen bonding. xmu.edu.cnresearchgate.net This property is of great interest for the development of anion receptors and sensors. The indene group can provide a hydrophobic pocket that enhances the binding affinity and selectivity for specific anions. The ability to tune the electronic properties of the indene ring could further modulate the anion binding strength of the thiourea unit. nih.gov
Potential in Functional Materials Science
The unique combination of the electron-rich thiourea group and the potentially tunable electronic properties of the indene scaffold makes this compound a promising candidate for applications in functional materials science.
Development of Organic Materials for Electronic Applications
Thiophene-based materials, which share the sulfur atom with thiourea, are widely used in organic electronics. acs.org This suggests that thiourea derivatives, including this compound, could also exhibit interesting electronic properties. The potential for π-conjugation through the thiourea bridge and the indene system could lead to the development of novel organic semiconductors. researchgate.net These materials could find applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and perovskite solar cells, where thiourea has been shown to improve the quality of the perovskite layer. wikipedia.org
| Potential Application Area | Key Feature of this compound |
| Organic Semiconductors | Potential for π-conjugation through the thiourea and indene moieties. |
| Organic Light-Emitting Diodes (OLEDs) | Tunable electronic properties for color tuning. |
| Perovskite Solar Cells | Thiourea group can act as a stabilizing agent for the perovskite layer. |
Role in Corrosion Inhibition Mechanisms
Thiourea and its derivatives are well-documented corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. mdpi.comresearchgate.net The inhibitory action is attributed to the adsorption of the thiourea molecules onto the metal surface, forming a protective layer that hinders both anodic and cathodic reactions. mdpi.comresearchgate.net The adsorption process can involve both physisorption and chemisorption, with the sulfur atom playing a crucial role in coordinating with the metal surface atoms. mdpi.com
The this compound molecule, with its large surface area and the presence of the electron-rich thiourea group and the aromatic indene ring, is expected to be an effective corrosion inhibitor. The indene moiety can enhance the adsorption by increasing the surface coverage and creating a more compact and robust protective film. The adsorption mechanism would likely follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netnih.gov
| Parameter | Expected Influence of this compound |
| Corrosion Rate | Decrease due to the formation of a protective adsorbed layer. |
| Inhibition Efficiency | Increase with increasing concentration of the inhibitor. |
| Adsorption Mechanism | Likely follows Langmuir isotherm, involving both physisorption and chemisorption. |
| Protective Film | Enhanced stability due to the bulky indene group. |
Emerging Research Areas and Interdisciplinary Perspectives
The versatile nature of this compound opens doors to several emerging research areas that bridge different scientific disciplines. Its potential biological activities, stemming from the known pharmacological properties of both thiourea and indene derivatives, warrant further investigation. nih.govmdpi.com For instance, various thiourea derivatives have shown promise as antimicrobial and anticancer agents. mdpi.com
The development of "smart" materials based on this compound is another exciting prospect. For example, the incorporation of this compound into polymers could lead to materials with self-healing properties or stimuli-responsive behavior, where the hydrogen bonds of the thiourea units can break and reform.
Furthermore, the intersection of its corrosion inhibition properties with materials science could lead to the development of novel anti-corrosion coatings where the inhibitor is covalently bonded to a polymer matrix, ensuring long-term protection. The use of computational modeling, such as Density Functional Theory (DFT), will be instrumental in predicting the properties of new materials based on this indene-thiourea motif and in elucidating the mechanisms behind their functionality. mdpi.com
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Parameter | Method A | Method B |
|---|---|---|
| Catalyst | Sodium acetate | Chloroacetic acid |
| Reaction Time | 3–5 hours | 3–5 hours |
| Yield Range | 40–50% | 55–65% |
| Purity (HPLC) | ≥95% | ≥97% |
Advanced: How can researchers optimize reaction yields for thiourea derivatives in sterically hindered indene systems?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of bulky intermediates.
- Molar Ratio Adjustment: Increase thiourea:indene ratio to 1.2:1 to overcome steric hindrance .
- Microwave-Assisted Synthesis: Reduce reaction time by 60% (from 5 hours to 2 hours) while maintaining ≥90% yield .
Advanced: How should researchers address contradictory data in thiourea bioactivity studies?
Methodological Answer:
- Control Variables: Standardize assay conditions (e.g., pH, temperature) to isolate structural effects. For example, conflicting antioxidant results may arise from varying O₂ levels .
- Statistical Validation: Apply ANOVA to compare bioactivity datasets. Use post-hoc tests (e.g., Tukey’s HSD) to identify outliers .
- Computational Modeling: Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity trends .
Advanced: What theoretical frameworks guide mechanistic studies of thiourea-mediated catalysis?
Methodological Answer:
- Transition State Theory (TST): Map energy barriers for thiourea’s hydrogen-bonding interactions using Gaussian09 .
- Molecular Dynamics (MD): Simulate solvent effects on thiourea-indene binding affinity (e.g., in water vs. toluene) .
- Conceptual DFT: Calculate Fukui indices to predict nucleophilic/electrophilic sites in derivatives .
Basic: What spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm thiourea NH peaks at δ 9.2–10.5 ppm and indene backbone carbons at δ 120–145 ppm .
- FT-IR: Identify C=S stretches at 1250–1350 cm⁻¹ and N-H bends at 1500–1600 cm⁻¹ .
- HRMS: Use ESI(+) mode to detect [M+H]⁺ ions with <2 ppm mass error .
Advanced: How can AI enhance experimental design for thiourea-based compound libraries?
Methodological Answer:
- Generative Models: Train VAEs (Variational Autoencoders) on PubChem data to propose novel derivatives with optimized LogP values .
- Process Automation: Integrate robotic liquid handlers with COMSOL Multiphysics for real-time reaction parameter adjustments .
- Predictive Analytics: Use Random Forest regression to forecast reaction yields from solvent polarity and temperature inputs .
Advanced: What strategies resolve low reproducibility in thiourea synthesis across labs?
Methodological Answer:
- Inter-Lab Calibration: Share reference samples (e.g., 95% pure thiourea-indene) for NMR and HPLC alignment .
- DoE (Design of Experiments): Apply factorial design to test variables (catalyst loading, solvent type) and identify critical factors .
- Open-Science Platforms: Publish raw spectral data and reaction logs in repositories like Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
